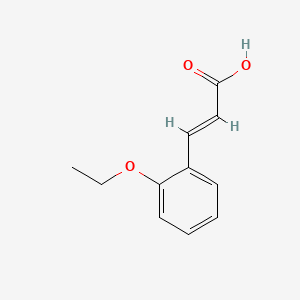

2-Ethoxycinnamic acid

描述

Historical Context and Discovery in Cinnamic Acid Research

The specific historical record detailing the first synthesis of 2-ethoxycinnamic acid is not prominently documented, suggesting its initial preparation was likely a part of the broader exploration of cinnamic acid derivatives in the late 19th and early 20th centuries. The development of foundational organic reactions such as the Perkin reaction and the Knoevenagel condensation provided chemists with the tools to synthesize a wide array of substituted cinnamic acids. pcbiochemres.comjocpr.com These reactions, which involve the condensation of aromatic aldehydes with acid anhydrides or active methylene (B1212753) compounds, were instrumental in expanding the chemical library of cinnamic acid derivatives. The synthesis of this compound can be achieved through the reaction of 2-ethoxybenzaldehyde (B52182) with malonic acid in the presence of a suitable base like pyridine. chemsrc.com It is highly probable that this compound was first synthesized and characterized during this era of systematic investigation into the reactivity of functionalized aromatic compounds.

Significance of Cinnamic Acid Derivatives in Academic Inquiry

Cinnamic acid and its derivatives are a significant class of organic compounds that have garnered considerable attention in academic research due to their diverse biological activities and versatile chemical properties. pcbiochemres.comjocpr.com These compounds are naturally found in various plants and are consumed as part of the human diet. jocpr.com The core structure of cinnamic acid, with its phenyl group, carboxylic acid function, and an unsaturated side chain, allows for a wide range of chemical modifications, leading to a vast library of derivatives with distinct properties.

In the realm of biological research, cinnamic acid derivatives have been investigated for a multitude of potential applications. They are known to exhibit antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. smolecule.comnih.govresearchgate.net This has led to their study in the context of developing new therapeutic agents. nih.gov The structural diversity of these derivatives allows for the fine-tuning of their biological activity, making them attractive scaffolds for drug discovery.

From a chemical perspective, cinnamic acid derivatives are valuable building blocks in organic synthesis. rsc.org The presence of multiple functional groups provides reactive sites for a variety of chemical transformations, enabling the synthesis of more complex molecules. Their ability to undergo photodimerization has also been a subject of interest in materials science and crystal engineering. researchgate.netwindows.net

Overview of this compound's Relevance to Scientific Disciplines

This compound, as a specific member of the cinnamic acid family, has found relevance in several scientific disciplines:

Chemical Synthesis and Materials Science: The compound is utilized as a precursor in organic synthesis. smolecule.com Its structure lends itself to further chemical modifications. Moreover, this compound has been specifically studied in the context of solid-state photodimerization, a process where molecules react in their crystalline state upon exposure to light. researchgate.net This research is pertinent to the field of crystal engineering, which aims to design and synthesize functional solid materials with desired properties. There is also mention of its application in the production of polymers and coatings. chemimpex.com

Biological and Pharmacological Research: this compound has been investigated for its biological activities. Studies have indicated its potential as an antioxidant, capable of scavenging free radicals, and as an antimicrobial agent. smolecule.com Its interaction with enzymes has also been a subject of study. smolecule.com While extensive pharmacological studies on this compound are not widely reported, the known biological activities of cinnamic acid derivatives as a class, including anti-inflammatory and anticancer properties, suggest a potential avenue for future research into this specific compound. smolecule.com

Analytical Chemistry: Methods for the detection and quantification of this compound and its related compounds have been developed, which is crucial for its study in various matrices.

The research into this compound, while not as extensive as for some other cinnamic acid derivatives, highlights its role as a valuable tool and subject of study in understanding fundamental chemical processes and exploring potential new applications in materials and life sciences.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | nih.gov |

| Molecular Weight | 192.21 g/mol | nih.gov |

| Melting Point | 134-138 °C | chemsrc.com |

| Boiling Point | 337.2 °C at 760 mmHg | chemsrc.com |

| Density | 1.161 g/cm³ | chemsrc.com |

| LogP | 2.18310 | chemsrc.com |

| IUPAC Name | (2E)-3-(2-ethoxyphenyl)prop-2-enoic acid | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

(E)-3-(2-ethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-14-10-6-4-3-5-9(10)7-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTDCJJEJZCEBF-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901323 | |

| Record name | (E)-2-Ethoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69038-81-9, 59923-03-4 | |

| Record name | 69038-81-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-(2-ethoxyphenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Structure, Conformation, and Polymorphism in 2 Ethoxycinnamic Acid Studies

Crystalline Polymorphism and its Impact on Reactivity (α, β, γ, α'-forms)

2-Ethoxycinnamic acid is known to exist in at least four crystalline polymorphs, designated as α, β, γ, and α'. rsc.orgresearchgate.net These polymorphs, while chemically identical, differ in their crystal packing and molecular arrangement, which in turn has a profound impact on their reactivity, especially their photochemical behavior in the solid state. ias.ac.in

The α and β forms are photoreactive, undergoing [2+2] cycloaddition reactions upon irradiation with ultraviolet light to yield the corresponding dimeric products. rsc.orgresearchgate.net The α-polymorph yields ethoxy-truxillic acid, while the β-polymorph gives ethoxy-truxinic acid. rsc.orgresearchgate.net This reactivity is attributed to the parallel orientation of the reactive double bonds in adjacent molecules within the crystal lattice, with a separation distance conducive to dimerization (typically 3.7–4.2 Å). ias.ac.in

In contrast, the γ polymorph is photochemically stable and does not undergo dimerization upon irradiation. rsc.orgresearchgate.netias.ac.in This lack of reactivity is a direct consequence of its distinct crystal packing, where the intermolecular distance and orientation of the double bonds are not favorable for the cycloaddition reaction. ias.ac.in

A fourth polymorph, the α'-form, exhibits more complex behavior. It can be obtained by heating the α polymorph to 333 K. rsc.orgresearchgate.net This metastable form contains three molecules in the asymmetric unit, leading to two different potential reaction sites. scispace.comnih.gov The reactivity of the α'-polymorph is temperature-dependent. At 293 K, only one of the reaction sites is active, leading to a 66.7% conversion to the photodimer in a single-crystal-to-single-crystal transformation. nih.gov However, at a higher temperature of 343 K, the reaction proceeds in two stages, ultimately driving the reaction to 100% completion through a phase transition to a polycrystalline phase. rsc.org

| Polymorph | Reactivity upon UV Irradiation | Product(s) |

|---|---|---|

| α-form | Reactive | Ethoxy-truxillic acid |

| β-form | Reactive | Ethoxy-truxinic acid |

| γ-form | Unreactive | None |

| α'-form | Reactive (Temperature-dependent) | Ethoxy-truxillic acid |

Conformational Analysis using Quantum Chemical Studies

Quantum chemical calculations are instrumental in understanding the conformational preferences of molecules like this compound. nih.gov These studies provide insights into the relative stabilities of different conformers and the electronic interactions that govern their geometry.

Like other cinnamic acid derivatives, this compound can exist in different conformations due to rotation around the single bonds in its side chain. scielo.org.mx The two primary planar conformers are the s-cis and s-trans isomers, which are defined by the dihedral angle of the C=C–C=O group. masterorganicchemistry.com In the s-cis conformation, the carbonyl group and the vinyl C=C bond are on the same side of the connecting single bond, while in the s-trans conformation, they are on opposite sides. masterorganicchemistry.com

Potential energy profile analysis for similar molecules like cinnamic acid has shown that the s-cis conformer is generally more stable than the s-trans conformer in the gas phase. scielo.org.mx The energy barrier for rotation between these conformers can also be calculated, providing information on their interconversion. scielo.org.mx For butadiene, the s-trans conformation is about 2.3 kcal/mol more stable than the s-cis due to steric repulsion between the "inside" hydrogens in the s-cis form. masterorganicchemistry.com The specific energy difference and rotational barrier for this compound would be influenced by the presence of the ethoxy group.

The relative stability of the s-cis and s-trans conformers is governed by a balance of steric and electronic effects. ias.ac.in Intramolecular electronic interactions, such as hyperconjugation and charge delocalization, play a significant role. For instance, in the γ-polymorph of this compound, the molecule is distorted from planarity, which appears to restrict conjugation and contributes to its lack of reactivity. ias.ac.in This distortion is influenced by strong, near-symmetric hydrogen bonding. ias.ac.in Natural Bond Orbital (NBO) analysis can be employed to quantify the stabilizing effects of electron delocalization from lone pairs into antibonding orbitals (e.g., π →π* transitions), which can favor one conformer over another.

Structural Characterization using X-ray Crystallography and Spectroscopic Techniques

X-ray diffraction studies have revealed significant structural differences between the photoreactive α-form and the unreactive γ-form. ias.ac.in The molecule in the α-polymorph is nearly planar, a conformation that facilitates the close packing of molecules with reactive double bonds in favorable proximity for photodimerization. ias.ac.in In contrast, the γ-polymorph features a non-planar molecular structure, where the side groups are significantly deviated from the plane of the benzene (B151609) ring. ias.ac.in

Spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy, provide complementary information about the molecular structure and bonding. tandfonline.com The vibrational spectra are sensitive to the molecular conformation and intermolecular interactions. For example, the infrared spectrum of the α-form of this compound shows the characteristic features of a cyclic dimer formed through hydrogen bonding. ias.ac.in The spectrum of the γ-form, however, is markedly different, notably lacking the O–H stretching band typically observed around 3000 cm⁻¹, which is indicative of its unusual, near-symmetric hydrogen bonding. ias.ac.in

| Polymorph | Molecular Geometry | Key Spectroscopic Feature (IR) |

|---|---|---|

| α-form | Planar | Characteristic bands of a cyclic dimer |

| γ-form | Non-planar | Absence of O–H stretching band in the 3000 cm⁻¹ region |

Hydrogen Bonding and Intermolecular Interactions in Crystalline States

The crystal architecture of this compound polymorphs is heavily influenced by a network of intermolecular interactions, with hydrogen bonding being the most significant. core.ac.uknih.gov These interactions dictate how the molecules pack in the solid state, thereby controlling their physical properties and chemical reactivity. rsc.orgresearchgate.net

In the photoreactive α-polymorph, the carboxylic acid groups of two neighboring molecules form normal, cyclic hydrogen-bonded dimers. ias.ac.in This common supramolecular synthon results in a centrosymmetric pair of molecules, bringing their vinyl double bonds into a parallel alignment that is pre-organized for the [2+2] cycloaddition reaction. ias.ac.in

The unreactive γ-polymorph exhibits a different and less common hydrogen bonding pattern. ias.ac.in Here, the carboxylic groups form near-symmetric hydrogen bonds, which are more ionic in character. ias.ac.in This strong interaction is believed to be the primary reason for the significant distortion of the molecule from planarity. ias.ac.in This non-planar conformation, in turn, prevents the cinnamoyl double bonds of adjacent molecules from approaching each other at a distance and orientation required for photodimerization, thus rendering the γ-form photochemically inert. ias.ac.in

Advanced Analytical Methodologies for 2 Ethoxycinnamic Acid Research

Chromatographic Techniques for Analysis and Quantification

Chromatographic methods are fundamental for the separation and quantification of 2-Ethoxycinnamic acid from various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) with UV-DAD Detection

High-Performance Liquid Chromatography coupled with a Diode-Array Detector (HPLC-DAD) is a powerful and widely used technique for the analysis of cinnamic acid derivatives, including this compound. This method offers high resolution, sensitivity, and the ability to obtain UV spectral information, which aids in peak identification and purity assessment.

The separation is typically achieved on a reverse-phase C18 column. The mobile phase often consists of a gradient mixture of an aqueous solution containing a small percentage of acid (e.g., acetic acid or formic acid) to control the ionization of the carboxylic acid group, and an organic solvent such as acetonitrile (B52724) or methanol. The use of a Diode-Array Detector allows for the monitoring of absorbance at multiple wavelengths simultaneously. For cinnamic acid derivatives, detection is often performed in the UV region of 280-320 nm, where the chromophore of the molecule exhibits strong absorbance.

Method validation is a critical aspect of quantitative HPLC analysis, ensuring the reliability of the results. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Illustrative HPLC-DAD Method Parameters for Cinnamic Acid Derivatives

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV-DAD at 310 nm |

| Column Temperature | 30 °C |

Table 2: Typical Validation Parameters for HPLC Quantification of Cinnamic Acid Derivatives

| Parameter | Typical Value |

| Linearity (r²) | > 0.999 |

| Intra-day Precision (%RSD) | < 2% |

| Inter-day Precision (%RSD) | < 5% |

| Accuracy (Recovery %) | 95 - 105% |

| LOD | ng/mL range |

| LOQ | ng/mL to µg/mL range |

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is another essential technique for the analysis of volatile and semi-volatile compounds like this compound. For GC analysis, derivatization is often required to increase the volatility and thermal stability of the acidic compound. A common derivatization technique is silylation, which converts the carboxylic acid group into a less polar and more volatile silyl (B83357) ester.

The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the capillary column. Following separation, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are then detected. The mass spectrum serves as a molecular fingerprint, allowing for unambiguous identification.

The fragmentation pattern of this compound in GC-MS (EI) provides valuable structural information. The molecular ion peak ([M]⁺) would be observed at m/z 192. Key fragment ions for this compound are found at m/z 118, 146, and the molecular ion at 192 rsc.org. The fragment at m/z 118 likely corresponds to the loss of the ethoxy group and subsequent rearrangement. The peak at m/z 146 could result from the loss of the ethyl group from the ether linkage.

Table 3: Key Mass Spectral Fragments for this compound from GC-MS

| m/z | Proposed Fragment |

| 192 | [M]⁺ (Molecular Ion) |

| 146 | [M - C₂H₅]⁺ |

| 118 | [M - OC₂H₅ - CO]⁺ or other rearrangement product |

Spectroscopic Characterization Techniques

Fourier Transform Infrared (FTIR) and FT-Raman Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and FT-Raman, provides detailed information about the functional groups present in the this compound molecule. The FTIR spectrum is characterized by absorption bands corresponding to the vibrational modes of specific bonds.

Key characteristic vibrational frequencies for this compound include the O-H stretching of the carboxylic acid, which appears as a broad band in the region of 3300-2500 cm⁻¹. The C=O stretching of the carboxyl group gives a strong absorption band around 1700-1680 cm⁻¹. The C=C stretching of the alkene and the aromatic ring are observed in the 1650-1450 cm⁻¹ region. The C-O stretching vibrations of the ether and carboxylic acid groups are typically found in the 1300-1000 cm⁻¹ range.

FT-Raman spectroscopy provides complementary information to FTIR. The C=C stretching vibrations of the aromatic ring and the alkene are often strong and well-defined in the Raman spectrum.

Table 4: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 3300 - 2500 (broad) |

| C-H stretch (Aromatic) | 3100 - 3000 |

| C-H stretch (Alkene) | 3080 - 3010 |

| C-H stretch (Aliphatic) | 2980 - 2850 |

| C=O stretch (Carboxylic acid) | 1700 - 1680 |

| C=C stretch (Alkene) | 1640 - 1620 |

| C=C stretch (Aromatic) | 1600 - 1450 |

| C-O stretch (Ether & Acid) | 1300 - 1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the complete structural elucidation of organic molecules like this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of this compound, the protons of the ethoxy group would appear as a triplet (for the -CH₃) and a quartet (for the -OCH₂-) in the upfield region. The vinylic protons of the acrylic acid moiety would appear as two doublets in the downfield region, with a large coupling constant characteristic of a trans configuration. The aromatic protons would appear as a multiplet in the aromatic region. The acidic proton of the carboxylic acid group would appear as a broad singlet at a very downfield chemical shift.

The ¹³C NMR spectrum provides information about all the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the most downfield chemical shift (around 170 ppm). The aromatic and vinylic carbons would resonate in the 110-160 ppm region, while the aliphatic carbons of the ethoxy group would appear in the upfield region.

Table 5: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OCH₂CH₃ | ~1.3 | Triplet |

| -OCH₂CH₃ | ~4.1 | Quartet |

| Ar-H | ~7.0 - 7.6 | Multiplet |

| =CH-Ar | ~6.5 | Doublet |

| =CH-COOH | ~7.7 | Doublet |

| -COOH | >12.0 | Broad Singlet |

Table 6: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -OCH₂CH₃ | ~15 |

| -OCH₂CH₃ | ~64 |

| Aromatic & Vinylic Carbons | 110 - 160 |

| C=O (Carboxylic Acid) | ~168 |

Theoretical and Computational Analytical Methods

Theoretical and computational methods, particularly Density Functional Theory (DFT), play a significant role in complementing experimental data and providing deeper insights into the molecular properties of this compound. These methods can be used to predict and analyze various molecular characteristics, including geometric parameters, vibrational frequencies, and NMR chemical shifts.

DFT calculations can be employed to optimize the molecular geometry of this compound, providing accurate bond lengths and angles. The calculated vibrational frequencies can be used to aid in the assignment of experimental FTIR and FT-Raman spectra. Furthermore, theoretical calculations of NMR chemical shifts can assist in the interpretation of experimental NMR data and confirm the structural assignments.

These computational approaches are valuable for understanding the structure-property relationships of this compound and can guide further experimental investigations.

Methods for Monitoring Trace Levels and Impurities

The detection and quantification of trace levels of this compound and its potential impurities are crucial for quality control and environmental monitoring. Advanced chromatographic techniques are the primary methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a robust and widely used method. semanticscholar.org When coupled with a Diode-Array Detector (DAD), it allows for the simultaneous monitoring of multiple wavelengths, which is useful for identifying the target compound and potential impurities based on their UV-Vis spectra. semanticscholar.org

For enhanced sensitivity and specificity, liquid chromatography is often coupled with mass spectrometry (LC-MS). nih.gov Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle-size columns, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. nih.gov When combined with high-resolution mass spectrometers like Orbitrap-MS, the UPLC-MS/MS technique provides exceptional accuracy in identifying and quantifying compounds at very low concentrations, making it ideal for detecting trace impurities or degradation products. nih.gov These methods are essential for ensuring the purity of this compound and for studying its presence in complex matrices.

Table 3: Comparison of Analytical Methods for Trace Analysis

| Method | Principle | Sensitivity | Resolution | Application |

|---|---|---|---|---|

| HPLC-DAD | Chromatographic separation with UV-Vis detection. semanticscholar.org | Good (µg/mL range) | Good | Routine quality control, quantification of major components and known impurities. |

| UPLC-MS/MS | High-pressure chromatographic separation with mass-based detection. nih.gov | Very High (ng/mL to pg/mL range) | Excellent | Trace level detection, impurity profiling, identification of unknown compounds, analysis in complex matrices. |

| TLC-Densitometry | Planar chromatographic separation with UV scanning. semanticscholar.org | Moderate | Moderate | Rapid screening, semi-quantitative analysis. |

Degradation Pathways and Stability in Research Contexts

Photodegradation Studies and Reaction Products

The photochemical behavior of 2-Ethoxycinnamic acid, specifically the ortho-ethoxy-trans-cinnamic acid (OETCA) isomer, is highly dependent on its solid-state crystalline form, or polymorph. researchgate.net Research has identified three primary polymorphs—α, β, and γ—each exhibiting distinct reactions when irradiated with ultraviolet (UV) light. researchgate.net

The α and β forms are photoreactive and undergo a [2+2] cycloaddition reaction, a process known as photodimerization. researchgate.net This reaction joins two molecules of the acid at their carbon-carbon double bonds to form a cyclobutane (B1203170) ring. In contrast, the γ polymorph is photostable and does not react under the same conditions. researchgate.net A fourth polymorph, α', can be produced by heating the α form and contains two different reaction sites. researchgate.net

The primary products of this photodimerization are stereoisomers, with the specific product depending on the starting polymorph:

Irradiation of the α-polymorph yields ethoxy-truxillic acid . researchgate.net

Irradiation of the β-polymorph yields ethoxy-truxinic acid . researchgate.net

These reactions highlight the importance of controlling the crystalline form of this compound in applications where it may be exposed to light.

| Polymorph | Photoreactivity | Reaction Product(s) |

|---|---|---|

| α-form | Reactive | Ethoxy-truxillic acid |

| β-form | Reactive | Ethoxy-truxinic acid |

| γ-form | Unreactive | No reaction |

Degradation in Presence of Reactive Oxygen and Chlorine Species

While direct studies on this compound are limited, research on analogous cinnamic acid derivatives, such as 4-methoxycinnamic acid (MCA), provides significant insight into potential degradation pathways in the presence of reactive oxygen species (ROS) and chlorine. researchgate.netnih.gov These reactive species are commonly encountered in water treatment processes and can lead to the formation of various breakdown products. nih.govmostwiedzy.pl

Studies on MCA, a structural analog of this compound, show that reaction with hypochlorous acid (HOCl) is a primary degradation pathway. nih.govnih.gov The initial step is often an electrophilic attack on the carbon-carbon double bond of the acrylic acid side chain, which is highly favorable. nih.govnih.gov This can lead to cleavage of the double bond and subsequent formation of various smaller molecules. nih.govresearchgate.net

Further reactions can occur on the phenyl ring, leading to the formation of chlorinated derivatives. researchgate.net The degradation of MCA in the presence of chlorine and UV light has been shown to produce compounds such as chloro-substituted 4-methoxycinnamic acid, 4-methoxybenzaldehyde, and 4-methoxyphenol. researchgate.net Cinnamic acid derivatives that possess ortho-dihydroxyl groups have demonstrated both strong antioxidant and pro-oxidant properties, indicating their reactivity with ROS. nih.gov Given the shared cinnamic acid backbone, it is anticipated that this compound would undergo similar degradation, resulting in chlorinated and oxidized byproducts.

| Reactant Species | Reaction Type | Potential Degradation Products (based on analogs) |

|---|---|---|

| Hypochlorous acid (HOCl) | Electrophilic addition, Cleavage | Products from C=C bond cleavage, Chlorinated aromatic compounds |

| Reactive Oxygen Species (ROS) | Oxidation | Oxidized aromatic rings, Aldehydes, Phenols |

| H₂O₂/UV | Photolysis, Oxidation | Photoisomerization products, Oxidized derivatives |

Identification of Degradants in Drug Substance Synthesis

During the synthesis of active pharmaceutical ingredients (APIs), impurities and degradants can form from starting materials, intermediates, or the final compound itself. In the context of synthesizing a drug substance where this compound is an intermediate or related compound, specific degradants have been identified. oup.com

A key potential degradant identified during the synthesis of a BI drug substance is 4-amino-2-ethoxy-cinnamic acid , designated as impurity A. oup.com This compound highlights a potential pathway involving the introduction of an amino group onto the phenyl ring, possibly arising from starting materials or side reactions during synthesis. oup.com

To control the quality of the final drug product, analytical methods such as reversed-phase high-performance liquid chromatography (HPLC) are developed to detect and quantify such impurities at trace levels. oup.com Other related impurities monitored in this specific synthesis include the hydrochloride salt of 4-amino-2-ethoxy-ethyl cinnamate (B1238496) (impurity B) and 4-bromo-3-ethoxy-nitrobenzene (impurity C), which are residual impurities from the manufacturing process. oup.com

| Impurity/Degradant Name | Designation | Context of Identification |

|---|---|---|

| 4-amino-2-ethoxy-cinnamic acid | Impurity A | Identified as a possible degradant in drug substance synthesis. oup.com |

| Hydrochloride salt of 4-amino-2-ethoxy-ethyl cinnamate | Impurity B | Monitored as a potential genotoxic impurity from synthesis. oup.com |

| 4-bromo-3-ethoxy-nitrobenzene | Impurity C | Monitored as a potential genotoxic impurity from synthesis. oup.com |

Future Directions and Emerging Research Avenues for 2 Ethoxycinnamic Acid

Exploration of Novel Biological Activities

While initial research has suggested that 2-Ethoxycinnamic acid possesses antioxidant and antimicrobial properties, the full extent of its biological activity remains largely unexplored. smolecule.com Future research will likely focus on a broader and more detailed investigation into its pharmacological potential. Drawing inspiration from the diverse activities of related cinnamic acid derivatives, such as p-methoxycinnamic acid, which has demonstrated hepatoprotective, antidiabetic, anticancer, and neuroprotective effects, researchers are poised to investigate whether this compound exhibits similar capabilities. mdpi.comnih.govresearchgate.net

Key areas for future investigation include:

Anti-inflammatory and Immunomodulatory Effects: Cinnamic acid derivatives have been noted for their ability to modulate inflammatory pathways, such as inhibiting the NF-κB signaling pathway. mdpi.com A crucial future direction is to systematically screen this compound for its potential to suppress pro-inflammatory cytokines and enzymes, which could have implications for chronic inflammatory diseases.

Anticancer Properties: The anticancer potential of cinnamic acid derivatives is a significant area of research. mdpi.com Future studies on this compound will likely involve screening against various cancer cell lines to determine its cytotoxicity and mechanisms of action, such as the induction of apoptosis or inhibition of cell proliferation. smolecule.com

Neuroprotective Capabilities: Given that other methoxy (B1213986) derivatives of cinnamic acid have shown promise in protecting against glutamate-induced neurotoxicity, exploring the neuroprotective potential of this compound is a logical next step. mdpi.com This could involve studies on its ability to protect neuronal cells from oxidative stress and other forms of damage.

| Research Focus Area | Potential Biological Activity | Rationale based on Related Compounds |

| Inflammation | Anti-inflammatory, Immunomodulatory | Cinnamic acid derivatives inhibit NF-κB signaling. mdpi.com |

| Oncology | Anticancer, Cytotoxic | Cinnamic acid derivatives show promise against various cancer cells. smolecule.commdpi.com |

| Neurology | Neuroprotective | Methoxycinnamic acids exhibit neuroprotective effects. mdpi.com |

| Microbiology | Antimicrobial, Antifungal | Cinnamic acids have been investigated for their effectiveness against bacteria and fungi. smolecule.com |

Development of Advanced Therapeutic and Nutraceutical Applications

The potential biological activities of this compound open the door for its development into advanced therapeutic and nutraceutical products. Its structural similarity to compounds like p-methoxycinnamic acid, which is extensively studied for its role in preventing and treating chronic diseases, provides a strong basis for this exploration. mdpi.comnih.govresearchgate.net

Future research in this domain will likely concentrate on:

Targeted Drug Delivery Systems: A significant hurdle for many bioactive compounds is poor bioavailability. nih.gov Future work could focus on developing novel delivery systems, such as encapsulation in nanoparticles or liposomes, to enhance the solubility, stability, and targeted delivery of this compound to specific tissues or cells.

Nutraceutical Formulations: As a dietary bioactive compound, there is potential to incorporate this compound into functional foods or dietary supplements. nih.gov Research could explore its efficacy as a nutraceutical for promoting general health and wellness, potentially targeting areas like liver health, blood sugar regulation, or cognitive function, similar to the applications of p-methoxycinnamic acid. mdpi.com

Cosmeceutical Applications: The known ability of this compound to interact with enzymes like tyrosinase and inhibit melanin (B1238610) production makes it a candidate for skincare formulations aimed at addressing hyperpigmentation. smolecule.com Further development could lead to advanced cosmeceutical products for skin brightening and evening skin tone.

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly important in chemical synthesis and manufacturing. Future research on this compound will undoubtedly emphasize the development of environmentally friendly and sustainable methods for its production and use.

Emerging green chemistry approaches include:

Enzymatic Synthesis: Lipase-mediated synthesis represents a green alternative to traditional chemical methods for producing cinnamic acid esters. researchgate.net This approach, which has been successfully used for compounds like 2-ethylhexyl-p-methoxycinnamate, avoids harsh chemicals and can be performed under milder conditions. researchgate.netmdpi.com Applying enzymatic catalysis to the synthesis of this compound could lead to higher yields and a more sustainable process.

Solvent-Free and Microwave-Assisted Reactions: The use of microwave irradiation under solvent-free conditions is another promising green chemistry technique. semanticscholar.org This method has been applied to the synthesis of trans-4-Methoxycinnamic acid, demonstrating resource conservation and waste reduction. semanticscholar.org Adapting this technology for this compound synthesis could significantly reduce environmental impact.

Use of Sustainable Media: Exploring reaction media that are more sustainable than traditional organic solvents, such as water or solvent-free systems like crystals and solids (silica, clay), is a key future direction. researchgate.net Photocycloaddition reactions in such media have been shown to be effective and align with the goals of green chemistry. researchgate.net

| Green Chemistry Technique | Potential Benefit for this compound | Example from Related Compounds |

| Enzymatic Synthesis | Reduced use of harsh chemicals, milder reaction conditions. | Lipase-mediated synthesis of 2-ethylhexyl-p-methoxycinnamate. researchgate.net |

| Microwave Irradiation | Solvent-free conditions, resource conservation, waste reduction. | Synthesis of trans-4-Methoxycinnamic acid. semanticscholar.org |

| Sustainable Media | Elimination of volatile organic solvents. | Photocycloaddition in water or on solid supports. researchgate.net |

Advanced Computational Modeling for Predictive Research

Computational modeling and simulation are powerful tools for accelerating drug discovery and understanding molecular interactions. Applying these methods to this compound can provide valuable insights and guide experimental research.

Future computational studies could involve:

Density Functional Theory (DFT) Calculations: DFT methods can be used to determine the stable conformers, thermodynamic properties, and vibrational characteristics of this compound. researchgate.net This information is crucial for understanding its chemical reactivity and how it interacts with biological targets. Similar studies have been performed on trans–2–methoxycinnamic acid to determine the energies of its s-cis and s-trans conformers. researchgate.net

Molecular Docking: These simulations can predict the binding affinity and orientation of this compound within the active site of target enzymes, such as tyrosinase or cyclooxygenase. This can help elucidate its mechanism of action and guide the design of more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can establish a mathematical relationship between the chemical structure of this compound derivatives and their biological activity. This predictive model can then be used to design new derivatives with enhanced therapeutic properties.

Investigation of Structure-Activity Relationships in Derivatives

Understanding the relationship between a molecule's structure and its biological activity is fundamental to medicinal chemistry. For this compound, a systematic investigation into its structure-activity relationships (SAR) will be crucial for developing more potent and selective analogs.

Key areas for SAR investigation include:

Modification of the Ethoxy Group: The ethoxy group at the 2-position is a key feature of the molecule. Future research could explore how replacing this group with other alkoxy groups of varying chain lengths or with different functional groups impacts biological activity.

Substitution on the Phenyl Ring: Introducing additional substituents (e.g., hydroxyl, methoxy, or halogen groups) at different positions on the benzene (B151609) ring could significantly alter the molecule's electronic properties and its interaction with biological targets. mdpi.com

Modification of the Acrylic Acid Side Chain: The unsaturated carboxylic acid side chain is vital for the activity of many cinnamic acid derivatives. core.ac.ukmdpi.com Studies could involve esterification or amidation of the carboxyl group or modification of the double bond to see how these changes affect its biological profile. core.ac.uknih.gov Research on hydroxycinnamic acid derivatives has shown that features like a para-hydroxyl group and a methyl-esterified carboxyl group are critical for synergistic anticancer activity. mdpi.com

| Structural Modification | Potential Impact on Activity | Rationale from SAR Studies |

| Varying the Alkoxy Group | Altered lipophilicity and binding affinity. | General principle of medicinal chemistry. |

| Phenyl Ring Substitution | Modified electronic properties and target interaction. mdpi.com | The position and nature of substituents on the phenyl ring are known to influence the antioxidant and biological activities of cinnamic acids. researchgate.net |

| Side Chain Modification | Changes in bioavailability, target specificity, and potency. | Esterification and amidation can significantly alter the antioxidant and biological properties of hydroxycinnamic acids. core.ac.uknih.gov |

常见问题

Q. How can this compound’s potential synergistic effects with other bioactive compounds be systematically evaluated?

- Methodological Answer : Use combinatorial screening (e.g., checkerboard assays) to identify synergistic/antagonistic interactions. Pair with transcriptomic or metabolomic profiling to elucidate mechanistic pathways. Dose-response curves and isobologram analysis are critical for quantifying synergy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。